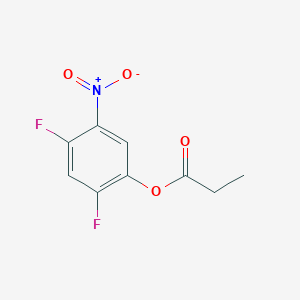

2,4-Difluoro-5-nitrophenyl propionate

Description

Properties

IUPAC Name |

(2,4-difluoro-5-nitrophenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-9(13)16-8-4-7(12(14)15)5(10)3-6(8)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJZSZNNEUTLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,4-Difluoro-5-nitrophenyl propionate chemical properties

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenyl propionate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-nitrophenyl propionate, a specialized chemical reagent. Designed for researchers and professionals in drug development and chemical biology, this document synthesizes core chemical principles with practical, field-proven insights. We will explore its synthesis from its precursor, 2,4-Difluoro-5-nitrophenol, detail its anticipated chemical properties and reactivity, and elucidate its primary application as an activated ester in biochemical assays and organic synthesis.

Introduction: The Rationale for Activated Nitrophenyl Esters

In the landscape of chemical biology and synthetic chemistry, activated esters are indispensable tools for acylation reactions. Their utility stems from a simple principle: modifying a carboxylic acid's carbonyl group to enhance its electrophilicity, thereby facilitating attack by nucleophiles such as amines or alcohols. The effectiveness of an activated ester is largely dictated by the stability of its leaving group.

2,4-Difluoro-5-nitrophenyl propionate belongs to the family of nitrophenyl esters, which are renowned for their utility as reporter substrates and acylating agents.[1][2] The presence of strongly electron-withdrawing groups—two fluorine atoms and a nitro group—on the phenyl ring is critical. These substituents stabilize the resulting phenoxide anion through resonance and inductive effects, making it an excellent leaving group. This inherent reactivity allows for efficient acyl transfer under mild conditions and enables the colorimetric detection of reactions, as the released nitrophenolate ion is often chromogenic.[3] While p-nitrophenyl (PNP) esters are common, the additional fluorine substituents in the 2,4-difluoro variant are expected to further enhance the leaving group's stability and potentially fine-tune the substrate's reactivity and solubility.

Physicochemical and Spectroscopic Profile

Direct experimental data for 2,4-Difluoro-5-nitrophenyl propionate is not widely published. However, we can establish a robust profile by analyzing its precursor, 2,4-Difluoro-5-nitrophenol, and by applying established principles of organic chemistry.

Core Precursor: 2,4-Difluoro-5-nitrophenol

The properties of the parent phenol are foundational to understanding the final ester.

| Property | Value / Description | Source |

| CAS Number | 113512-57-5 | [4] |

| Molecular Formula | C₆H₃F₂NO₃ | [5] |

| Molecular Weight | 175.09 g/mol | [5] |

| Appearance | Expected to be a solid at room temperature. | [4] |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. | [4] |

| Storage | Room temperature, stored under nitrogen. | [5] |

| ¹H NMR (400 MHz, Acetone-d6) | δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H) | [4] |

| Mass Spec (ESI) | m/z: 176.0 (M+H⁺) | [4] |

Predicted Properties of 2,4-Difluoro-5-nitrophenyl propionate

Based on the precursor and the addition of a propionate group, we can predict the following properties for the target compound.

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₉H₇F₂NO₄ | [6] |

| Molecular Weight | 231.16 g/mol | [6] |

| Appearance | Likely a crystalline solid, possibly pale yellow. | Nitrophenyl compounds are often colored. |

| Melting Point | Higher than the parent phenol due to increased molecular weight and van der Waals forces. | General trend for esterification. |

| Solubility | Low aqueous solubility; soluble in common organic solvents (DCM, EtOAc, DMSO, DMF). | Esterification increases lipophilicity. |

| Stability | More stable to hydrolysis than analogous TFP (2,3,5,6-tetrafluorophenyl) esters but susceptible to base-catalyzed hydrolysis. | PNP esters show remarkable stability in solution compared to TFP esters.[7][8] |

Synthesis and Purification

The synthesis of 2,4-Difluoro-5-nitrophenyl propionate is a straightforward esterification of its phenolic precursor. The choice of reagent dictates the specific conditions required.

Synthesis Pathway

The primary route involves the reaction of 2,4-Difluoro-5-nitrophenol with an activated propionyl source, such as propionyl chloride or propionic anhydride, in the presence of a non-nucleophilic base.

Caption: Synthesis of 2,4-Difluoro-5-nitrophenyl propionate.

Detailed Experimental Protocol: Esterification

Disclaimer: This protocol is a representative method and should be adapted and optimized by qualified personnel with appropriate safety precautions.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-Difluoro-5-nitrophenol (1.0 eq).

-

Dissolution: Dissolve the phenol in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. Causality: The base scavenges the HCl byproduct, driving the reaction to completion.

-

Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality: The acid wash removes excess TEA, the bicarbonate wash removes unreacted acidic phenol, and the brine wash removes residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via column chromatography on silica gel or recrystallization to obtain the final product.

Chemical Reactivity and Core Mechanism

The utility of 2,4-Difluoro-5-nitrophenyl propionate is centered on its function as an acyl donor via nucleophilic acyl substitution.

Mechanism of Action

The ester's carbonyl carbon is highly electrophilic due to the exceptional electron-withdrawing capacity of the 2,4-difluoro-5-nitrophenyl group. When a nucleophile (e.g., an enzyme's active site residue, an amine) attacks this carbonyl, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels the stable 2,4-difluoro-5-nitrophenoxide anion, completing the acyl transfer.

Caption: General mechanism of nucleophilic acyl substitution.

This reactivity makes the compound an excellent tool for:

-

Enzyme Assays: As a surrogate substrate for hydrolases like proteases, esterases, and lipases.[2] The release of the nitrophenoxide can be monitored spectrophotometrically.

-

Bioconjugation: For acylating primary amines on proteins and other biomolecules, serving as a stable and effective synthon.[7][8]

-

Organic Synthesis: As an activated ester for forming amide or ester bonds under mild conditions.

Application Spotlight: Enzyme Kinetics Assay

A primary application for nitrophenyl esters is in high-throughput screening and kinetic analysis of enzymes.[2]

Experimental Workflow: Protease Activity Assay

This protocol describes a self-validating system for measuring the activity of a protease using 2,4-Difluoro-5-nitrophenyl propionate as the substrate.

Sources

- 1. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,4-Difluoro-5-nitrophenol | 113512-57-5 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoro-5-nitrophenyl propionate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,4-Difluoro-5-nitrophenyl propionate, a compound of interest in proteomics research and as a potential building block in medicinal chemistry. This document moves beyond a simple recitation of steps, offering insights into the rationale behind the procedural choices, ensuring a thorough understanding of the synthesis for successful replication and adaptation.

Introduction: The Significance of Fluorinated Nitroaromatics

2,4-Difluoro-5-nitrophenyl propionate is a specialized biochemical reagent.[1] The presence of two fluorine atoms and a nitro group on the phenyl ring significantly influences its reactivity and potential applications. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The nitro group, being a strong electron-withdrawing group, makes the phenyl ring susceptible to nucleophilic aromatic substitution and can be a precursor for an amino group, opening avenues for further chemical modifications. The propionate ester functional group can act as a leaving group in various biochemical assays or be tailored for specific delivery mechanisms.

This guide will detail a robust two-step synthesis strategy commencing with the preparation of the key intermediate, 2,4-Difluoro-5-nitrophenol, followed by its esterification to yield the target compound.

Part 1: Synthesis of the Precursor: 2,4-Difluoro-5-nitrophenol

The synthesis of the phenolic precursor is a critical first step that dictates the overall efficiency of the process. The chosen method involves the nitration of a protected phenol, 2,4-difluorophenyl ethyl carbonate, followed by deprotection.

Reaction Mechanism and Rationale

The nitration of 2,4-difluorophenyl ethyl carbonate is an electrophilic aromatic substitution. The ethyl carbonate group serves as a protecting group for the phenol, preventing unwanted side reactions and directing the nitration to the desired position. The reaction is typically carried out at a low temperature (0 °C) to control the exothermic nature of the nitration and to minimize the formation of by-products. The subsequent deprotection is achieved by hydrolysis of the carbonate ester under basic conditions, yielding the desired 2,4-Difluoro-5-nitrophenol.

Experimental Protocol: 2,4-Difluoro-5-nitrophenol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4-difluorophenyl ethyl carbonate | 186.14 | 3.1 g | 16 mmol |

| Sulfuric acid (conc.) | 98.08 | 10 mL | - |

| Nitric acid (conc.) | 63.01 | 0.78 mL | 19 mmol |

| Methanol | 32.04 | 20 mL | - |

| Sodium bicarbonate | 84.01 | 4.0 g | 47 mmol |

| 3M Hydrochloric acid | - | As needed | - |

| Ethyl acetate | - | As needed | - |

| Dichloromethane | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

| Brine | - | As needed | - |

Procedure:

-

Nitration:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0 °C, slowly add nitric acid (0.78 ml, 19 mmol) to a solution of 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) in sulfuric acid (10 mL).

-

Maintain the reaction temperature at approximately 0 °C and stir for 15 minutes.

-

Quench the reaction by carefully pouring the mixture into ice-cold water (70 mL).

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro product as a thick syrup.

-

-

Deprotection:

-

Dissolve the crude nitro product in methanol (20 mL).

-

Add solid sodium bicarbonate (4.0 g, 47 mmol) and stir the mixture at room temperature for 16 hours.

-

After the reaction is complete, filter the mixture and concentrate the filtrate.

-

Dissolve the resulting solid in water (20 ml) and acidify with 3M HCl solution to a pH of approximately 5.

-

Extract the product with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-5-nitrophenol. A typical yield is around 84%.[2]

-

Characterization of 2,4-Difluoro-5-nitrophenol: The product can be confirmed by ¹H NMR and mass spectrometry.[2]

-

¹H NMR (400 MHz, acetone-d6): δ 9.59 (s, 1H), 7.78 (t, J=7.2 Hz, 1H), 7.45 (t, J=10.4 Hz, 1H).[2]

-

Mass Spectrometry (ESI) m/z: 176.0 (M+H⁺).[2]

Part 2: Synthesis of 2,4-Difluoro-5-nitrophenyl propionate

The final step in the synthesis is the esterification of 2,4-Difluoro-5-nitrophenol. This is an O-acylation reaction, a nucleophilic acyl substitution, which is favored under neutral or basic conditions. The use of a base like pyridine enhances the nucleophilicity of the phenol by deprotonating the hydroxyl group, thereby accelerating the reaction.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 2,4-Difluoro-5-nitrophenyl propionate.

Experimental Protocol: 2,4-Difluoro-5-nitrophenyl propionate

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| 2,4-Difluoro-5-nitrophenol | 175.09 | 1.0 eq. | - |

| Propionyl chloride | 92.52 | 1.1 eq. | - |

| Pyridine | 79.10 | 1.2 eq. | - |

| Anhydrous Dichloromethane (DCM) | - | As needed | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate or Sodium Sulfate | - | As needed | - |

Procedure:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Difluoro-5-nitrophenol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C using an ice bath.

-

-

Acylation:

-

Slowly add propionyl chloride (1.1 eq.) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Final Purification (Recrystallization):

-

The crude product can be further purified by recrystallization.

-

Solvent Selection: A solvent screening should be performed to find a suitable solvent or solvent pair. Common solvents for esters and nitroaromatic compounds include ethanol, methanol, ethyl acetate/hexane, and toluene. The ideal solvent will dissolve the compound when hot but not when cold.

-

Procedure: Dissolve the crude product in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization of 2,4-Difluoro-5-nitrophenyl propionate

The final product should be characterized to confirm its identity and purity.

-

Molecular Formula: C₉H₇F₂NO₄[1]

-

Molecular Weight: 231.16 g/mol [1]

-

Appearance: Expected to be a solid.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, and the ethyl group of the propionate moiety (a triplet and a quartet). The fluorine atoms will cause splitting of the aromatic proton signals.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the carbons of the propionate group.

-

Mass Spectrometry: To confirm the molecular weight.

Safety and Handling

Working with the reagents in this synthesis requires strict adherence to safety protocols.

-

2,4-Difluoronitrobenzene derivatives: These compounds are generally toxic and can be harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[2][3][4][5]

-

Propionyl chloride: This is a corrosive and flammable liquid with a pungent odor. It reacts violently with water and should be handled in a fume hood.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE).

Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2,4-Difluoro-5-nitrophenyl propionate. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided framework also allows for logical troubleshooting and optimization of the reaction conditions.

References

Sources

what is 2,4-Difluoro-5-nitrophenyl propionate used for in research

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenyl propionate in Research

Introduction: Unveiling a Key Reagent in Proteomics

In the landscape of modern proteomics, mass spectrometry (MS) stands as the cornerstone technology for the large-scale analysis of proteins. However, the complexity of the proteome necessitates sophisticated sample preparation strategies to enhance the depth and accuracy of MS-based analyses. 2,4-Difluoro-5-nitrophenyl propionate (DFNPP) has emerged as a critical biochemical tool, primarily utilized for the chemical derivatization of proteins and peptides.[1] Its application is particularly prominent in "bottom-up" proteomics workflows, where it serves as a robust propionylating agent.

This guide provides a comprehensive overview of 2,4-Difluoro-5-nitrophenyl propionate, delving into its mechanism of action, core applications in mass spectrometry, and detailed protocols for its use. We will explore the causal science behind its application, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this reagent to its full potential.

Part 1: The Core Chemistry: Mechanism of Propionylation

The efficacy of 2,4-Difluoro-5-nitrophenyl propionate as a protein modification reagent is rooted in its chemical structure. The molecule consists of a propionate group linked via an ester bond to a 2,4-difluoro-5-nitrophenyl ring. This ring is highly electron-withdrawing due to the presence of two fluorine atoms and a nitro group.

This strong electron-withdrawing effect makes the 2,4-difluoro-5-nitrophenoxide a superb leaving group. Consequently, the carbonyl carbon of the propionate ester is rendered highly electrophilic and susceptible to nucleophilic attack by primary amines present in proteins and peptides. The primary targets are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain.

The reaction proceeds via a nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the 2,4-difluoro-5-nitrophenol byproduct. This reaction is typically performed under slightly basic conditions (pH ~8-9) to ensure that the target amine groups are deprotonated and thus sufficiently nucleophilic.

Part 2: Core Application: Enhancing Bottom-Up Proteomics

In bottom-up proteomics, proteins are enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Chemical derivatization with DFNPP prior to digestion addresses several key challenges in this workflow.

Causality Behind Propionylation in MS:

-

Blocking Trypsin Cleavage: The enzyme trypsin cleaves proteins C-terminal to lysine (K) and arginine (R) residues. By converting the primary amine on lysine to a neutral amide, propionylation effectively blocks tryptic cleavage at these sites. This is invaluable for studying other post-translational modifications (PTMs) on lysine, such as ubiquitination or acetylation, as it preserves the surrounding sequence context.

-

Improving Peptide Identification: Forcing cleavage to occur only at arginine residues generates a predictable set of longer peptides. This can simplify the resulting peptide mixture and, in some cases, improve sequence coverage and the confidence of protein identification.

-

Facilitating PTM Analysis: In histone analysis, chemical propionylation is used to cap unmodified lysine residues. This allows researchers to specifically enrich for and analyze naturally occurring modifications like acetylation and methylation without interference.[2]

-

Enhancing Chromatographic Performance: The conversion of basic amines to neutral amides reduces the overall charge of peptides, which can improve their retention and separation on reverse-phase chromatography columns, leading to better peak shapes and resolution.

Experimental Protocol: In-Solution Propionylation for LC-MS/MS

This protocol outlines a standard workflow for the derivatization of a complex protein lysate prior to mass spectrometry analysis.

Step 1: Protein Extraction and Denaturation

-

Lyse cells or tissues in a suitable buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0).

-

Quantify protein concentration using a compatible assay (e.g., BCA assay).

-

Normalize the protein concentration for all samples.

Step 2: Reduction and Alkylation

-

Add Dithiothreitol (DTT) to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour to reduce disulfide bonds.

-

Add Iodoacetamide (IAA) to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

Step 3: Propionylation with DFNPP

-

Dilute the urea concentration of the sample to < 2 M with 50 mM Tris-HCl, pH 8.5.

-

Prepare a fresh solution of 2,4-Difluoro-5-nitrophenyl propionate in a suitable organic solvent like Acetonitrile (ACN).

-

Add the DFNPP solution to the protein sample. The exact amount depends on the protein concentration and should be optimized, but a 10-20 fold molar excess over total primary amines is a common starting point.

-

Incubate at 37°C for 1 hour with gentle mixing.

-

Quench the reaction by adding a primary amine-containing buffer, such as 50 mM Tris-HCl or 100 mM ammonium bicarbonate.

Step 4: Enzymatic Digestion

-

Add Trypsin (or another protease like Glu-C if desired) at a 1:50 enzyme-to-protein ratio.

-

Incubate overnight at 37°C. Since lysines are blocked, trypsin will only cleave at arginine residues.

Step 5: Peptide Cleanup

-

Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop digestion.

-

Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Interpretation: Mass Shifts and Database Searching

The addition of a propionyl group (C₃H₄O) to a primary amine results in a specific monoisotopic mass shift. This must be accounted for during the database search phase of data analysis.

| Modification | Target Residue(s) | Monoisotopic Mass Shift (Da) |

| Propionylation | Lysine (K), Peptide N-terminus | +56.0262 |

| Carbamidomethylation | Cysteine (C) | +57.0215 |

| Oxidation | Methionine (M) | +15.9949 |

| Acetylation | Lysine (K), Peptide N-terminus | +42.0106 |

When configuring the search parameters in software (e.g., MaxQuant, Proteome Discoverer, Mascot), propionylation must be set as a fixed or variable modification on lysine and the peptide N-terminus. This ensures that the search engine correctly identifies the modified peptides.

Part 3: Advanced Applications in Chemical Biology

Beyond general proteomics, the reactivity of the 2,4-difluoro-5-nitrophenyl scaffold is leveraged in drug discovery and chemical biology. While DFNPP itself is primarily a labeling reagent, related compounds containing the difluoro-nitrophenyl group have been developed as inhibitors for various enzymes, including tyrosine kinases like VEGFR-2 and FGFR-1.[3]

In this context, the propionate moiety could be replaced with a more complex chemical warhead or a targeting ligand. The core difluoro-nitrophenyl group acts as a reactive handle that can be used to covalently attach a probe to its target protein, enabling applications such as:

-

Activity-Based Protein Profiling (ABPP): Designing probes that covalently label active enzymes in a complex proteome.

-

Target Identification and Validation: Using covalent inhibitors to identify the specific protein targets of a bioactive small molecule.

-

Fragment-Based Drug Discovery: Employing the reactive phenyl group on small fragments to map binding pockets and identify covalent ligands.

Part 4: Best Practices and Critical Considerations

-

Reagent Quality: Always use high-purity, fresh 2,4-Difluoro-5-nitrophenyl propionate. The reagent is sensitive to moisture and should be stored under inert gas.

-

pH Control: Maintaining the correct pH during the reaction is critical. A pH that is too low will result in incomplete labeling, while a pH that is too high (>9.5) can promote side reactions with tyrosine, serine, or threonine residues.

-

Optimization: The optimal ratio of DFNPP to protein, incubation time, and temperature may vary depending on the sample complexity and protein concentration. It is advisable to perform a small-scale optimization experiment first.

-

Quenching and Cleanup: Thoroughly quench the reaction to prevent unwanted modifications and ensure complete removal of the reagent and byproduct before MS analysis, as they can interfere with ionization.

Conclusion

2,4-Difluoro-5-nitrophenyl propionate is a powerful and versatile reagent for the chemical modification of proteins and peptides. Its primary application as a propionylating agent in mass spectrometry-based proteomics provides significant advantages, including blocking tryptic cleavage at lysine, enhancing peptide separation, and facilitating the analysis of post-translational modifications. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can effectively integrate DFNPP into their workflows to achieve deeper and more comprehensive insights into the complex world of the proteome.

References

-

Loh, K. H., Stawski, P. S., Draycott, A. S., Udeshi, N. D., Le-Scherban, F., & Stevens, B. (2016). Cell type–specific labeling of newly synthesized proteins by puromycin inactivation. Nature Methods, 13(10), 825-828. [Link]

-

Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in Enzymology, 586, 237-257. [Link]

-

Hostettler, J., Johnson, C., & Wysocki, V. H. (2017). Fluorescent labeling and modification of proteins. Journal of Visualized Experiments, (128), e56170. [Link]

-

Wallace, M. J., et al. (2010). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 53(23), 8323–8335. [Link]

-

El-Damasy, D. A., et al. (2020). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. European Journal of Medicinal Chemistry, 208, 112812. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

The In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenyl propionate as a Serine Hydrolase Probe

A Senior Application Scientist's Perspective on Mechanism, Application, and Protocol Validation

This guide provides a comprehensive technical overview of 2,4-difluoro-5-nitrophenyl propionate for researchers, scientists, and drug development professionals. We will delve into the core principles of its application as a probe for the serine hydrolase superfamily, moving beyond a simple recitation of protocols to explain the underlying scientific rationale for its design and use. Our focus is on empowering researchers with the knowledge to not only apply this tool effectively but also to critically evaluate their results and troubleshoot experimental challenges.

Part 1: Foundational Concepts: Serine Hydrolases and the Logic of Activity-Based Protein Profiling

The serine hydrolases represent one of the largest and most diverse enzyme superfamilies in mammalian proteomes, comprising proteases, lipases, esterases, and amidases. These enzymes are characterized by a conserved catalytic triad, typically consisting of a serine, a histidine, and an aspartate or glutamate residue. The serine residue acts as the primary nucleophile in the hydrolysis of ester and amide bonds. Given their critical roles in a vast array of physiological processes—from digestion and blood coagulation to neurotransmission and inflammation—serine hydrolases are significant targets for therapeutic intervention.[1][2]

Traditional proteomic approaches, which measure protein abundance, often fail to capture the functional state of enzymes. Many serine hydrolases are synthesized as inactive zymogens or are regulated by post-translational modifications and endogenous inhibitors.[3] Activity-Based Protein Profiling (ABPP) has emerged as a powerful chemical proteomic strategy to directly assess the functional state of enzymes within complex biological systems.[4] ABPP utilizes active-site-directed chemical probes that covalently modify the catalytic residues of active enzymes, allowing for their selective detection and identification.

Part 2: 2,4-Difluoro-5-nitrophenyl propionate: A Mechanistic Deep Dive

While fluorophosphonate (FP)-based probes are the most widely recognized tools for broad-spectrum serine hydrolase profiling, other electrophilic "warheads" can be employed.[5][6] The subject of this guide, 2,4-difluoro-5-nitrophenyl propionate, operates on a distinct yet equally potent principle of covalent modification.

Chemical Structure and Rationale for Design

The efficacy of 2,4-difluoro-5-nitrophenyl propionate as a serine hydrolase probe is rooted in its chemical architecture. The molecule consists of a propionate group esterified to a 2,4-difluoro-5-nitrophenyl ring. This specific arrangement of electron-withdrawing groups on the phenyl ring is critical to its function. The two fluorine atoms and the nitro group are potent electron-withdrawing substituents, making the 2,4-difluoro-5-nitrophenolate an excellent leaving group.[7]

This design principle is analogous to the widely used chromogenic substrate, p-nitrophenyl acetate (pNPA), which releases the colored p-nitrophenolate ion upon hydrolysis by esterases.[8][9][10] The rate of release of the phenolate is directly proportional to the enzyme's catalytic activity. In the case of 2,4-difluoro-5-nitrophenyl propionate, the enhanced electron-withdrawing capacity of the di-fluoro and nitro-substituted ring significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by the active site serine of a hydrolase.

Mechanism of Covalent Inhibition

The interaction of 2,4-difluoro-5-nitrophenyl propionate with a serine hydrolase active site proceeds via a two-step mechanism:

-

Nucleophilic Attack: The catalytically active serine residue, activated by the adjacent histidine in the catalytic triad, performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the propionate ester.

-

Acylation and Release of the Leaving Group: This attack forms a transient tetrahedral intermediate which then collapses, resulting in the formation of a stable, covalent propionyl-acyl-enzyme intermediate. The 2,4-difluoro-5-nitrophenolate is simultaneously released as the leaving group.

This acylation of the active site serine effectively renders the enzyme inactive. Because this process is dependent on the catalytic activity of the enzyme, 2,4-difluoro-5-nitrophenyl propionate can be considered an activity-based probe.

Caption: Mechanism of covalent inhibition of a serine hydrolase by 2,4-difluoro-5-nitrophenyl propionate.

Part 3: Experimental Design and Protocols

The application of 2,4-difluoro-5-nitrophenyl propionate as a serine hydrolase probe requires careful experimental design to ensure robust and reproducible results. The following sections provide detailed protocols for its use in both in-gel fluorescence scanning and mass spectrometry-based proteomics. For these workflows to be effective, the propionate moiety would need to be functionalized with a reporter tag (e.g., a fluorophore or biotin) either directly or via a "clickable" handle like an alkyne or azide. For the purpose of this guide, we will assume the availability of a tagged version of the probe.

General Considerations for Sample Preparation

-

Lysis Buffer: Avoid the use of strong denaturing detergents like SDS prior to probe labeling, as this will inactivate the target enzymes. Non-ionic detergents such as Triton X-100 or CHAPS are recommended. It is also critical to omit serine protease inhibitors like PMSF or AEBSF from the lysis buffer.

-

Proteome Concentration: A protein concentration of 1-2 mg/mL is a good starting point for labeling experiments.

-

Probe Concentration and Incubation Time: The optimal probe concentration and incubation time should be determined empirically for each biological system. A typical starting point is 1-10 µM for 30-60 minutes at room temperature.

Protocol 1: In-Gel Fluorescence Profiling of Serine Hydrolase Activity

This method provides a rapid visualization of the activity profile of serine hydrolases in a complex proteome.

Materials:

-

Proteome lysate (1-2 mg/mL in non-denaturing buffer)

-

Tagged 2,4-difluoro-5-nitrophenyl propionate probe (e.g., with a rhodamine tag)

-

SDS-PAGE loading buffer

-

Fluorescence gel scanner

Procedure:

-

Proteome Labeling: In a microcentrifuge tube, combine 50 µL of proteome lysate with the desired final concentration of the fluorescently tagged probe.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Quenching the Reaction: Add an equal volume of 2x SDS-PAGE loading buffer to the reaction and boil for 5 minutes to denature the proteins and stop the labeling reaction.

-

SDS-PAGE: Resolve the labeled proteins on a polyacrylamide gel.

-

Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the fluorophore tag.

Data Interpretation: The resulting gel will show a series of fluorescent bands, each corresponding to a serine hydrolase that was active in the lysate and reacted with the probe. The intensity of the bands provides a semi-quantitative measure of enzyme activity.

Protocol 2: Mass Spectrometry-Based Identification of Labeled Serine Hydrolases

This workflow allows for the identification of the specific serine hydrolases that are targeted by the probe.

Materials:

-

Proteome lysate (1-2 mg/mL)

-

Biotin-tagged 2,4-difluoro-5-nitrophenyl propionate probe

-

Streptavidin-agarose beads

-

Urea

-

DTT and Iodoacetamide

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Proteome Labeling: Label a larger volume of proteome (e.g., 500 µL) with the biotin-tagged probe as described in Protocol 1.

-

Denaturation and Reduction: Add urea to a final concentration of 8 M to denature the proteins. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C.

-

Alkylation: Alkylate free thiols by adding iodoacetamide to 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Enrichment of Labeled Proteins: Incubate the labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotin-tagged proteins.

-

Washing: Wash the beads extensively with a series of buffers (e.g., PBS with decreasing concentrations of urea, followed by PBS) to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a trypsin-compatible buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.

-

Peptide Elution and Analysis: Elute the peptides from the beads and analyze the sample by LC-MS/MS to identify the proteins that were labeled by the probe.

Caption: A generalized workflow for Activity-Based Protein Profiling (ABPP) using tagged probes.

Part 4: Data Presentation and Validation

Quantitative Data Summary

| Parameter | Gel-Based Profiling | Mass Spectrometry Profiling |

| Primary Output | Fluorescent gel image | List of identified proteins |

| Quantitation | Semi-quantitative (band intensity) | Label-free or label-based |

| Throughput | High | Medium to High |

| Information | Activity profile | Protein identity |

Self-Validating Systems: The Importance of Controls

Every experiment should include controls to ensure the validity of the results.

-

Heat-Inactivated Control: A sample of the proteome should be boiled for 5-10 minutes prior to the addition of the probe. This will denature and inactivate the enzymes. A significant reduction in labeling in the heat-inactivated sample compared to the active sample confirms that the probe is labeling in an activity-dependent manner.

-

Competitive Inhibition Control: Pre-incubate the proteome with a known, broad-spectrum serine hydrolase inhibitor (e.g., PMSF or a cocktail of inhibitors) before adding the tagged probe. A decrease in labeling intensity will demonstrate the specificity of the probe for the targeted enzyme class.

Part 5: Broader Applications in Drug Discovery and Chemical Biology

The utility of 2,4-difluoro-5-nitrophenyl propionate and similar covalent probes extends beyond simple enzyme profiling.

-

Inhibitor Screening: In a competitive ABPP format, libraries of small molecules can be screened for their ability to inhibit serine hydrolase activity. A decrease in probe labeling in the presence of a test compound indicates that it is engaging the target enzyme.

-

Target Deconvolution: For covalent inhibitors with an unknown mechanism of action, a tagged version of the inhibitor can be used as a probe to identify its cellular targets.

-

Probing Enzyme Sub-classes: By modifying the propionate "tail" of the molecule, it may be possible to develop probes with selectivity for different sub-families of serine hydrolases, based on the specific architecture of their active sites.

Conclusion

While not as ubiquitously employed as fluorophosphonate-based probes, 2,4-difluoro-5-nitrophenyl propionate represents a mechanistically distinct and potent tool for the study of serine hydrolases. Its design leverages the principle of a highly activated leaving group to drive the covalent acylation of the active site serine. By understanding the chemical principles behind its reactivity and employing rigorous experimental design with appropriate controls, researchers can confidently utilize this class of probes to gain valuable insights into the functional state of the serine hydrolase superfamily, with significant implications for basic research and therapeutic development.

References

- Bachovchin, D. A., et al. (2010). A global survey of serine hydrolase inhibition by organophosphorus nerve agents. PNAS, 107(46), 20065-20070.

- Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414.

- Evans, M. J., & Cravatt, B. F. (2006). Mechanism-based profiling of enzyme families. Chemical reviews, 106(8), 3279-3301.

- Kidd, D., Liu, Y., & Cravatt, B. F. (2001). Profiling serine hydrolase activities in complex proteomes. Biochemistry, 40(13), 4005-4015.

-

Liu, Y., Patricelli, M. P., & Cravatt, B. F. (1999). Activity-based protein profiling: the serine hydrolases. Proceedings of the National Academy of Sciences, 96(26), 14694-14699. ([Link])

-

Wang, C., Abegg, D., Dwyer, B. G., & Adibekian, A. (2019). Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases. ChemBioChem, 20(17), 2212-2216. ([Link])

- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501-4524.

-

Holwerda, B. C., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemistry, 46(5), 1238-1247. ([Link])

-

Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778-1786. ([Link])

-

Lentz, C. S., et al. (2013). An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates. Beilstein journal of organic chemistry, 9, 103-109. ([Link])

-

Maslanka, S., & Muca, A. (2019). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 7, 638. ([Link])

-

Perera, N. C., et al. (2012). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Pharmacology, 3, 114. ([Link])

-

Sanford, D. G., & Strey, A. (2016). Fluorescent diphenylphosphonate-based probes for detection of serine protease activity during inflammation. PLoS One, 11(11), e0166852. ([Link])

- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

-

Willems, L. I., et al. (2011). In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics, 10(10). ([Link])

-

Wu, H., et al. (2014). Late-Stage Conversion of Diphenylphosphonate to Fluorophosphonate Probes for the Investigation of Serine Hydrolases. Cell chemical biology, 21(4), 547-556. ([Link])

-

Zhang, L., et al. (2022). Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism. Cell chemical biology, 29(5), 897-909.e7. ([Link])

-

Zuhl, A. M., et al. (2012). Oxime esters as selective, covalent inhibitors of the serine hydrolase retinoblastoma-binding protein 9 (RBBP9). Bioorganic & medicinal chemistry letters, 22(16), 5242-5245. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Covalent Serine Hydrolase Library - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kinampark.com [kinampark.com]

- 8. A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,4-Difluoro-5-nitrophenyl propionate: A Versatile Probe for Chemical Proteomics

This guide provides a comprehensive technical overview of 2,4-Difluoro-5-nitrophenyl propionate, a valuable chemical tool for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and its application as a covalent probe in activity-based protein profiling (ABPP), offering field-proven insights and detailed methodologies.

Introduction: Unveiling a Powerful Tool for Proteome Exploration

2,4-Difluoro-5-nitrophenyl propionate (CAS Number: 924868-80-4) is a functionalized aromatic compound that has emerged as a significant asset in the field of chemical proteomics.[1] Its utility lies in its ability to act as a chemical probe, covalently modifying specific amino acid residues within proteins, thereby providing a powerful method for studying enzyme activity and identifying potential drug targets.

The strategic placement of two fluorine atoms and a nitro group on the phenyl ring renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed in activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes small molecule probes to directly assess the functional state of enzymes in complex biological systems.[2] Unlike traditional proteomic methods that measure protein abundance, ABPP provides a direct readout of enzyme activity.[3]

This guide will provide a detailed exploration of 2,4-Difluoro-5-nitrophenyl propionate, from its chemical synthesis to its practical application in the laboratory.

Synthesis and Purification

The proposed synthesis workflow is outlined below:

Caption: Proposed synthetic workflow for 2,4-Difluoro-5-nitrophenyl propionate.

Experimental Protocol: A Generalized Approach

The following is a generalized, step-by-step methodology for the synthesis of 2,4-Difluoro-5-nitrophenyl propionate, based on established chemical principles.

Step 1: Nitration of 1,3-Difluorobenzene

-

To a stirred solution of fuming nitric acid in concentrated sulfuric acid, cooled to 0°C, slowly add 1,3-difluorobenzene.

-

Maintain the reaction temperature below 10°C during the addition.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluoronitrobenzene.

Step 2: Reduction to 2,4-Difluoro-5-nitroaniline

-

To a solution of 2,4-difluoronitrobenzene in ethanol, add iron powder and concentrated hydrochloric acid.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove the iron catalyst, and neutralize the filtrate with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain 2,4-Difluoro-5-nitroaniline.

Step 3: Diazotization and Hydrolysis to 2,4-Difluoro-5-nitrophenol

-

Dissolve 2,4-Difluoro-5-nitroaniline in a mixture of sulfuric acid and water and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

Carefully add the diazonium salt solution to boiling water to effect hydrolysis.

-

Cool the mixture and extract the phenolic product with an organic solvent.

-

Purify the crude product by chromatography to yield 2,4-Difluoro-5-nitrophenol.

Step 4: Esterification to 2,4-Difluoro-5-nitrophenyl propionate

-

Dissolve 2,4-Difluoro-5-nitrophenol in a dry, aprotic solvent (e.g., dichloromethane) and add triethylamine.

-

Cool the solution to 0°C and slowly add propionyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Wash the reaction mixture with water, dilute acid, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Physicochemical and Spectral Properties

A comprehensive understanding of the physicochemical properties of 2,4-Difluoro-5-nitrophenyl propionate is essential for its effective application.

| Property | Value | Source |

| CAS Number | 924868-80-4 | [1] |

| Molecular Formula | C₉H₇F₂NO₄ | [1] |

| Molecular Weight | 231.16 g/mol | [1] |

| Appearance | Expected to be a solid | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | General knowledge |

| ¹H NMR | Spectral data not publicly available. Expected signals for the ethyl group (triplet and quartet) and aromatic protons. | [5][6][7] |

| ¹³C NMR | Spectral data not publicly available. Expected signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and ethyl carbons. | [5][6][7] |

| IR Spectroscopy | Spectral data not publicly available. Expected characteristic peaks for C=O (ester), C-F, and NO₂ stretching vibrations. | [5][6] |

| Mass Spectrometry | Spectral data not publicly available. The molecular ion peak (M+) would be expected at m/z 231.16. | [5] |

Applications in Activity-Based Protein Profiling (ABPP)

The primary application of 2,4-Difluoro-5-nitrophenyl propionate is as a chemical probe in activity-based protein profiling (ABPP). This technique allows for the direct measurement of enzyme activity in complex biological samples.[2][3] The probe's reactivity is directed towards nucleophilic residues in the active sites of enzymes, particularly serine hydrolases.[8][9]

Mechanism of Action: Covalent Modification

The core of its utility lies in the covalent modification of target proteins. The electron-withdrawing nitro group and fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[10][11][12] A nucleophilic residue (e.g., the hydroxyl group of a serine in the active site of a serine hydrolase) attacks the carbon atom bearing a fluorine atom, displacing it and forming a stable covalent bond.

Caption: Mechanism of covalent modification of a serine hydrolase by 2,4-Difluoro-5-nitrophenyl propionate via SNAr.

Experimental Workflow for ABPP

A typical ABPP experiment using 2,4-Difluoro-5-nitrophenyl propionate involves several key steps:

Caption: General experimental workflow for activity-based protein profiling using 2,4-Difluoro-5-nitrophenyl propionate.

Detailed Experimental Protocol: Profiling Serine Hydrolase Activity

This protocol provides a framework for using 2,4-Difluoro-5-nitrophenyl propionate to profile serine hydrolase activity in a cell lysate.

Materials:

-

Cell lysate (prepared in a suitable buffer, e.g., PBS)

-

2,4-Difluoro-5-nitrophenyl propionate stock solution (e.g., 10 mM in DMSO)

-

Reporter tag with a 'clickable' alkyne or azide group (e.g., biotin-azide or a fluorescent alkyne)

-

Click chemistry reagents (e.g., copper(II) sulfate, a copper ligand like TBTA, and a reducing agent like sodium ascorbate)

-

SDS-PAGE gels and running buffer

-

Fluorescence scanner or streptavidin-HRP conjugate and chemiluminescence substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Probe Labeling:

-

To a defined amount of proteome (e.g., 50 µg in 50 µL), add 2,4-Difluoro-5-nitrophenyl propionate to a final concentration of 10 µM.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

-

Click Chemistry Reaction:

-

To the labeled proteome, add the reporter tag (e.g., biotin-azide to a final concentration of 50 µM).

-

Add the click chemistry reagents in the following order: copper(II) sulfate (final concentration 1 mM), TBTA (final concentration 100 µM), and freshly prepared sodium ascorbate (final concentration 1 mM).

-

Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent tag.

-

-

Sample Preparation for SDS-PAGE:

-

Quench the reaction by adding SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes.

-

-

Gel Electrophoresis and Detection:

-

Separate the proteins by SDS-PAGE.

-

For fluorescently tagged proteins, visualize the gel directly using a fluorescence scanner.

-

For biotin-tagged proteins, transfer the proteins to a PVDF membrane, block, and probe with a streptavidin-HRP conjugate, followed by detection with a chemiluminescent substrate.

-

-

Target Identification (Optional):

-

For identification of labeled proteins, the biotin-tagged proteins can be enriched using streptavidin beads.

-

The enriched proteins are then digested on-bead (e.g., with trypsin) and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Safety and Handling

As a laboratory chemical, 2,4-Difluoro-5-nitrophenyl propionate should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not widely available, information from similar fluoronitroaromatic compounds can provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Difluoro-5-nitrophenyl propionate is a potent and versatile tool for the study of protein function. Its ability to covalently modify active enzymes makes it an invaluable probe for activity-based protein profiling. By providing a direct measure of enzyme activity, this compound and the methodologies it enables are contributing significantly to our understanding of complex biological processes and are aiding in the discovery and development of new therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, empowering researchers to effectively utilize this powerful chemical probe in their scientific endeavors.

References

-

Lentz, C. S., et al. (2025). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Methods in Molecular Biology, 2921, 57-72. [Link]

-

Various Authors. (2024). Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Springer Nature. [Link]

- Various Authors. (n.d.). † 1H-NMR and 13C-NMR Spectra. Source not specified.

-

Ravindra, K., & Basavarajappa, K. (2022). Activity-Based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356. [Link]

- Cravatt, B. F., et al. (2011). Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. Journal of Biological Chemistry, 286(1), 1-8.

-

Porta, E. O. J., & Kales, K. (2024). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

-

Jamieson, C., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 57(51), 16368-16383. [Link]

-

Various Authors. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Rost, M. S., et al. (2023). A Nucleophilic Activity-Based Probe Enables Profiling of PLP-Dependent Enzymes. ChemBioChem, 24(7), e202200650. [Link]

-

Kilanowski, A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4825. [Link]

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368-16383. [Link]

- Moore, G. G. I. (1981). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.

-

Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Kong, D. Y., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 13(10), 986-993. [Link]

-

Panyain, N., et al. (2020). Discovery of a potent and selective covalent inhibitor and activity-based probe for the deubiquitylating enzyme UCHL1, with. ChemRxiv. [Link]

-

Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen. [Link]

- Lin, S. Y. (1979). Method of preparing 2,4-difluoroaniline.

-

Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(21), 5126. [Link]

-

Lee, J. S., et al. (2014). Three strategies to design activity-based probes and general workflow of activity-based protein profiling. BMB Reports, 47(2), 70-76. [Link]

-

Panyain, N., et al. (2020). Correction to “Discovery of a Potent and Selective Covalent Inhibitor and Activity-Based Probe for the Deubiquitylating Enzyme UCHL1, with Antifibrotic Activity”. Journal of the American Chemical Society, 142(33), 14362-14362. [Link]

-

Various Authors. (2008). 1H,13C, 19F NMR, and ESI Mass Spectral Characterization of Two Geminal Difluorosteroids. Magnetic Resonance in Chemistry, 46(10), 973-977. [Link]

- Various Authors. (2013). Preparation method 2,4,5-trifluorophenylacetic acid.

-

Various Authors. (2008). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][2][13][3]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Journal of Medicinal Chemistry, 51(15), 4672-4684. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2,4-Difluoro-5-nitrophenyl propionate

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of drug discovery and development, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which robust analytical methods, stable formulations, and ultimately, safe and efficacious therapeutics are built. This guide is dedicated to a molecule of significant interest: 2,4-Difluoro-5-nitrophenyl propionate. While its utility as a research tool or an intermediate is recognized, a comprehensive understanding of its solubility and stability profile is essential for its effective application.

This document deviates from a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding, mirroring the thought process of a seasoned scientist. We will not only present protocols but also delve into the rationale behind experimental choices, ensuring that the methodologies described are not just a series of steps but a self-validating system for generating reliable data. Every claim and protocol is grounded in established scientific principles and supported by authoritative references, empowering you to confidently assess and utilize 2,4-Difluoro-5-nitrophenyl propionate in your research endeavors.

Physicochemical Characterization: The Foundation of Understanding

Before delving into the practical aspects of solubility and stability, a foundational understanding of the molecule's inherent properties is crucial.

Chemical Structure and Properties:

-

Molecular Formula: C₉H₇F₂NO₄

-

Molecular Weight: 231.16 g/mol

-

Key Structural Features:

-

Propionate Ester: This functional group is a primary site for hydrolytic degradation.

-

2,4-Difluoro-5-nitrophenyl Ring: The electron-withdrawing nature of the two fluorine atoms and the nitro group significantly activates the aromatic ring, influencing its reactivity and susceptibility to nucleophilic attack. The nitro group can also be a site for reduction under certain conditions.

-

Diagram of the Chemical Structure of 2,4-Difluoro-5-nitrophenyl propionate:

Caption: Chemical structure of 2,4-Difluoro-5-nitrophenyl propionate.

Solubility Profile: A Practical Guide to Dissolution

The solubility of a compound dictates its utility in various experimental settings, from in vitro assays to formulation development. A thorough understanding of its solubility in a range of solvents is therefore essential.

Theoretical Considerations

The "like dissolves like" principle provides a foundational, albeit qualitative, understanding of solubility. Given the structure of 2,4-Difluoro-5-nitrophenyl propionate, which possesses both polar (ester, nitro group) and non-polar (aromatic ring, alkyl chain) regions, its solubility will be nuanced. It is expected to exhibit moderate solubility in polar aprotic solvents and limited solubility in water.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and simplicity.[1] A miniaturized version of this method can be employed when the sample amount is limited.[1]

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of 2,4-Difluoro-5-nitrophenyl propionate to a known volume of the selected solvent (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, and purified water) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermomixer can be used for consistent agitation and temperature control.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating UPLC method (as described in the stability section).

-

Data Analysis: Calculate the solubility in mg/mL or mol/L. It is recommended to perform the experiment in triplicate to ensure reproducibility.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Anticipated Solubility in Common Solvents

Table 1: Predicted Solubility of 2,4-Difluoro-5-nitrophenyl propionate

| Solvent | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | A powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | High | Another effective polar aprotic solvent. |

| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in chromatography. |

| Ethanol | Moderate | A polar protic solvent. |

| Methanol | Moderate | A polar protic solvent. |

| Water | Low | The hydrophobic aromatic ring and propionate chain limit aqueous solubility. |

Stability Profile: Understanding and Predicting Degradation

The stability of a molecule is a critical parameter that influences its shelf-life, formulation, and interpretation of experimental results. A comprehensive stability assessment involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Potential Degradation Pathways

Based on the chemical structure of 2,4-Difluoro-5-nitrophenyl propionate, several degradation pathways can be anticipated:

-

Hydrolysis of the Ester Bond: This is expected to be the primary degradation pathway, particularly under acidic or basic conditions, yielding 2,4-difluoro-5-nitrophenol and propionic acid. The rate of hydrolysis is pH-dependent.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine and nitro groups activate the aromatic ring to nucleophilic attack. Under certain conditions (e.g., strong nucleophiles, high pH), one or both fluorine atoms could be displaced.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.[2]

-

Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways for 2,4-Difluoro-5-nitrophenyl propionate.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and developing a stability-indicating analytical method.[3] These studies involve exposing the compound to conditions more severe than those it would typically encounter during storage and use.

Experimental Protocol: Comprehensive Forced Degradation Study

-

Sample Preparation: Prepare solutions of 2,4-Difluoro-5-nitrophenyl propionate in appropriate solvents (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours (due to the expected lability of the ester bond).

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 80°C in a dry oven for 48 hours (for solid compound) and in solution.

-

Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours) to monitor the extent of degradation.

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis.

-

Analysis: Analyze all samples using a stability-indicating UPLC-MS method.

Development of a Stability-Indicating UPLC-MS Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.

Experimental Protocol: UPLC-MS Method Development

-

Instrumentation: A UPLC system coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

-

Detection: Use the PDA detector to monitor at a wavelength where the parent compound and expected degradation products absorb. Use the MS detector to identify the mass-to-charge ratio (m/z) of the parent and degradation products, which aids in their identification.

-

Peak Purity Analysis: Use the PDA detector to assess peak purity of the parent compound under all stress conditions to ensure no co-eluting peaks.

Diagram of the UPLC-MS Method Development Workflow: dot digraph "UPLC_MS_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

A [label="Select Column and Initial Mobile Phase"]; B [label="Inject Stressed Samples"]; C [label="Optimize Gradient and Flow Rate"]; D [label="Assess Peak Separation and Purity"]; E [label="Identify Degradants by MS"]; F [label="Validate Method"];

A -> B -> C -> D -> E -> F; }

Sources

The Insider's Guide to Fluorophosphonate Probes: Illuminating the Serine Hydrolase Landscape

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and metabolic regulation, the serine hydrolase superfamily stands as a vast and functionally diverse class of enzymes. Comprising over 200 members in humans, these enzymes play critical roles in processes ranging from neurotransmission and blood clotting to cancer progression and viral replication.[1][2] Understanding the activity of these enzymes in their native biological context is paramount for elucidating their physiological functions and for the development of novel therapeutics. However, conventional proteomic approaches that measure protein abundance often fail to capture the dynamic nature of enzyme activity, which is the true determinant of their biological impact.

This guide provides a comprehensive technical overview of fluorophosphonate (FP) probes, a cornerstone of Activity-Based Protein Profiling (ABPP). ABPP is a powerful chemoproteomic strategy that utilizes covalent chemical probes to directly measure enzyme activity in complex biological systems.[3][4] We will delve into the core principles of FP probe design, their mechanism of action, and provide field-proven protocols for their application in illuminating the functional state of serine hydrolases.

The Power of Irreversible Covalent Inhibition: The FP Probe Mechanism

At the heart of FP probe technology lies their ability to form a stable, covalent bond with the catalytic serine residue within the active site of a serine hydrolase.[3][5] This irreversible inhibition is contingent on the enzyme being in a catalytically active conformation, thus providing a direct readout of its functional state.[5]

The reaction mechanism is a classic example of nucleophilic attack. The activated serine nucleophile in the enzyme's active site attacks the electrophilic phosphorus atom of the fluorophosphonate. This results in the formation of a stable phosphonate ester linkage with the enzyme, displacing the fluoride leaving group.[6] This covalent modification effectively "tags" the active enzyme for subsequent detection and identification.

Figure 2: A generalized experimental workflow for an activity-based protein profiling experiment using fluorophosphonate probes.

Protocol 1: In Vitro Labeling of Serine Hydrolases in Cell Lysates

This protocol describes the labeling of active serine hydrolases in a complex proteome using an FP-biotin probe, followed by enrichment and identification by mass spectrometry.

Materials:

-

Cells or tissues of interest

-

Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding serine protease inhibitors)

-

FP-biotin probe (e.g., 10 µM stock in DMSO)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with decreasing concentrations of SDS)

-

Trypsin (for on-bead digestion)

-

LC-MS/MS instrumentation

Procedure:

-

Proteome Preparation: Harvest cells or tissues and lyse in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant (proteome). Determine protein concentration using a standard assay (e.g., BCA).

-

Probe Labeling: Dilute the proteome to a final concentration of 1-2 mg/mL. Add the FP-biotin probe to a final concentration of 1-5 µM. Incubate for 30-60 minutes at room temperature.

-

Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the labeled proteome and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS (e.g., 1%, 0.5%, 0.1% in PBS) is recommended.

-

On-Bead Digestion: Resuspend the washed beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate). Add trypsin and incubate overnight at 37°C.

-

Mass Spectrometry Analysis: Collect the supernatant containing the tryptic peptides. Analyze the peptides by LC-MS/MS to identify the enriched serine hydrolases.

Protocol 2: In Situ Labeling of Serine Hydrolases in Live Cells

This protocol outlines the labeling of active serine hydrolases in living cells using a cell-permeable FP-rhodamine probe for visualization by in-gel fluorescence scanning.

Materials:

-

Adherent or suspension cells in culture

-

Cell culture medium

-

FP-rhodamine probe (e.g., 10 µM stock in DMSO)

-

SDS-PAGE loading buffer

-

Fluorescence gel scanner

Procedure:

-